molecular formula C18H23FN2O4 B2702487 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 899957-92-7

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2702487
CAS RN: 899957-92-7
M. Wt: 350.39
InChI Key: ORXLSGRUVSUVAL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a 4-fluorobenzyl group, linked by an oxalamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the spirocyclic group (1,4-dioxaspiro[4.5]decan-2-ylmethyl) and the oxalamide group. The fluorobenzyl group would add further complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of the fluorobenzyl group might make the compound somewhat lipophilic .

Scientific Research Applications

Biolubricants

The synthesis of this compound from oleic acid derivatives has been investigated for its potential as a biolubricant . Biolubricants are environmentally friendly alternatives to petroleum-based lubricants. They reduce friction and wear in machinery while minimizing environmental impact. The unique structure of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide could contribute to its lubricating properties.

Sugar Synthesis

1,4-Dioxaspiro[4.5]decan-2-one has been employed in the synthesis of L-callipeltose, a deoxyamino sugar found in L-callipeltoside A . Understanding sugar synthesis pathways is crucial for drug development and bioengineering.

Functionalization of Side Chains

Researchers have reported the selective functionalization of 2-acetylcyclohexanone (similar in structure to our compound) in the side chain, which is unprecedented . This finding opens up possibilities for designing novel molecules with specific functional groups.

Catalysis

The synthesis of this compound involved a sonochemical method with montmorillonite KSF catalyst . Investigating its catalytic properties could lead to applications in green chemistry or industrial processes.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O4/c19-14-6-4-13(5-7-14)10-20-16(22)17(23)21-11-15-12-24-18(25-15)8-2-1-3-9-18/h4-7,15H,1-3,8-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXLSGRUVSUVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide

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